N-(Octan-2-yl)-2-(propan-2-yl)aniline
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Overview
Description
“N-(Octan-2-yl)-2-(propan-2-yl)aniline” is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound features an octan-2-yl group and a propan-2-yl group attached to the nitrogen and the benzene ring, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Octan-2-yl)-2-(propan-2-yl)aniline” typically involves the alkylation of aniline. One possible route is:
Starting Material: Aniline
Alkylation: Reacting aniline with 2-bromooctane under basic conditions to form N-(octan-2-yl)aniline.
Further Alkylation: Reacting N-(octan-2-yl)aniline with 2-bromopropane to introduce the propan-2-yl group.
Industrial Production Methods
Industrial production methods may involve similar alkylation reactions but on a larger scale, using continuous flow reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the alkyl side chains.
Reduction: Reduction reactions may target the aromatic ring or the nitrogen atom.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids from the alkyl side chains.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
“N-(Octan-2-yl)-2-(propan-2-yl)aniline” may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying the effects of alkylated anilines on biological systems.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “N-(Octan-2-yl)-2-(propan-2-yl)aniline” would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-alkylated anilines: Compounds like N-methyl aniline, N-ethyl aniline.
Substituted anilines: Compounds like 2,6-diisopropylaniline.
Uniqueness
“N-(Octan-2-yl)-2-(propan-2-yl)aniline” is unique due to the specific combination of alkyl groups attached to the nitrogen and the benzene ring, which may confer distinct chemical and physical properties compared to other anilines.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
CAS No. |
646026-91-7 |
---|---|
Molecular Formula |
C17H29N |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
N-octan-2-yl-2-propan-2-ylaniline |
InChI |
InChI=1S/C17H29N/c1-5-6-7-8-11-15(4)18-17-13-10-9-12-16(17)14(2)3/h9-10,12-15,18H,5-8,11H2,1-4H3 |
InChI Key |
SUPACRUFUPTCIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1=CC=CC=C1C(C)C |
Origin of Product |
United States |
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